![molecular formula C19H22N2O5S B2679001 N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 750603-84-0](/img/structure/B2679001.png)
N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as DMSO-PY, is a chemical compound that has been studied for its potential use in scientific research. This molecule has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Scientific Research Applications
- Application : N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, being a boronic pinacol ester, has been explored for its stability and reactivity. However, it is only marginally stable in water due to hydrolysis. Researchers must consider this instability when designing boron-based drug candidates .
- Application : N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can be used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it valuable for creating diverse chemical structures .
- Application : Researchers have investigated boronic esters for their potential in cancer treatment, enzyme inhibition, and other biological applications. N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide may contribute to these efforts .
- Application : N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide could be present in certain medicinal plants. Exploring its occurrence and potential therapeutic effects could be an interesting avenue for research .
- Application : Recent studies have focused on the oxidation and functionalization of pyrrolidones. N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide might participate in such catalytic processes .
Boron-Containing Drug Design
Organic Synthesis and Medicinal Chemistry
Biological Studies and Targeted Therapies
Phytochemical Exploration
Catalysis and Functionalization
Computational Chemistry and Molecular Modeling
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-10-7-15(13-18(17)26-2)20-19(22)14-5-8-16(9-6-14)27(23,24)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXKHHWMPIBSTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
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